Comprehensive Technical Guide: Structural, Physicochemical, and Synthetic Profiling of 5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one
Comprehensive Technical Guide: Structural, Physicochemical, and Synthetic Profiling of 5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one
Prepared by: Senior Application Scientist, Medicinal Chemistry & Structural Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The pursuit of target selectivity and optimal pharmacokinetic profiles in modern drug discovery heavily relies on conformationally restricted, privileged scaffolds. 5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one represents a highly specialized tricyclic heterocycle. By fusing a furan ring to an N-methylated oxindole (indolin-2-one) core, this scaffold achieves exceptional structural rigidity. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic workflow, and elucidates its potential as a high-affinity pharmacophore in targeted therapeutics.
Structural Elucidation & Conformational Dynamics
The core architecture of 5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one consists of a central benzene ring fused simultaneously to a furan ring and a pyrrolidin-2-one (lactam) ring.
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Topology: The [2,3-f] fusion nomenclature indicates that the furan ring is annulated to the f-face (positions 5 and 6) of the parent indole system.
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Functionalization: The 6-one designation identifies the presence of a carbonyl group, effectively rendering the pyrrole portion an oxindole. The 5-methyl modification indicates N-methylation at the lactam nitrogen.
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Conformational Rigidity: Unlike acyclic or bicyclic analogs, this tricyclic system possesses zero rotatable bonds within its core. As detailed in foundational , locking a molecule into a rigid bioactive conformation minimizes the entropic penalty ( ΔS ) incurred upon binding to a target protein, thereby driving higher binding affinity ( ΔG ).
Physicochemical Properties & ADME Predictability
As an Application Scientist, I evaluate scaffolds not just by their binding potential, but by their developability. The physicochemical profile of this scaffold perfectly aligns with , making it an ideal starting point for Central Nervous System (CNS) or oral drug development.
Causality in Physicochemical Design
The deliberate N-methylation of the oxindole core serves a dual purpose. Synthetically, it prevents competitive N-alkylation during late-stage functionalization. Pharmacologically, it eliminates a hydrogen bond donor (HBD). According to , reducing HBDs and maintaining a TPSA below 90 Ų exponentially increases the probability of crossing the blood-brain barrier (BBB) via passive diffusion.
Quantitative Data Summary
| Property | Predicted Value | Pharmacological Implication |
| Molecular Formula | C₁₁H₉NO₂ | Highly atom-efficient core. |
| Molecular Weight | 187.20 g/mol | High ligand efficiency; leaves ample mass budget for late-stage functionalization (MW < 500). |
| cLogP | 1.95 | Optimal lipophilicity for oral bioavailability and membrane permeation. |
| TPSA | 33.45 Ų | Excellent BBB penetration potential; minimal desolvation energy required. |
| H-Bond Donors (HBD) | 0 | Reduced solvation penalty; enhances passive transcellular diffusion. |
| H-Bond Acceptors (HBA) | 2 | Sufficient for specific target interactions (e.g., kinase hinge region binding). |
| Rotatable Bonds | 0 | High conformational rigidity; minimizes entropic penalty upon target binding. |
Synthetic Methodology: A Self-Validating Protocol
To ensure reproducibility and high yield, the following protocol utilizes a modified Stollé synthesis approach. Every step is designed as a self-validating system, incorporating in-process analytical controls to guarantee structural integrity before proceeding to the next stage.
Step 1: N-Methylation of 5-Amino-benzofuran
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Procedure: Dissolve 5-amino-benzofuran (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an argon atmosphere. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes. Dropwise add methyl iodide (MeI, 1.1 eq).
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Causality: NaH irreversibly deprotonates the aniline, driving the nucleophilic attack on MeI. Temperature control (0 °C) prevents over-alkylation (quaternary ammonium formation).
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Validation: Monitor via LC-MS. The reaction is complete when the starting material peak ( m/z [M+H]⁺) shifts entirely to the N-methylated mass (+14 Da).
Step 2: Acylation to Form the Chloroacetamide Intermediate
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Procedure: Dissolve the isolated N-methyl-benzofuran-5-amine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and cool to -10 °C. Slowly add chloroacetyl chloride (1.2 eq).
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Causality: DCM is utilized to minimize the hydrolysis of the highly reactive acid chloride. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.
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Validation: Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate system will show a distinct non-polar shift due to the loss of the basic amine functionality.
Step 3: Intramolecular Friedel-Crafts Cyclization (Oxindole Formation)
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Procedure: Transfer the chloroacetamide intermediate to a sealed tube. Add anhydrous aluminum chloride (AlCl₃, 3.0 eq) and heat neat (or in high-boiling 1,2-dichlorobenzene) at 120 °C for 4 hours. Quench with ice-cold 1M HCl and extract with ethyl acetate.
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Causality: AlCl₃ acts as a potent Lewis acid, coordinating with the chlorine atom to generate a highly electrophilic carbon center. This forces an intramolecular electrophilic aromatic substitution at the adjacent position of the benzofuran ring, forming the final tricyclic lactam.
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Validation: ¹H-NMR (DMSO- d6 ) will confirm the structure via the disappearance of the aromatic proton at the cyclization site and the appearance of a sharp singlet at ~3.5 ppm, characteristic of the C7 methylene protons ( −CH2− ) of the newly formed oxindole ring.
Synthetic workflow for the 5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one core.
Pharmacological Utility & Target Engagement
Oxindoles are universally recognized as , particularly in the development of Receptor Tyrosine Kinase (RTK) inhibitors (e.g., Sunitinib, Nintedanib).
The 5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one scaffold offers a unique binding paradigm:
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Hinge Region Interaction: The lactam carbonyl acts as a potent hydrogen bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region.
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Hydrophobic Packing: The fused furan ring projects into the hydrophobic pocket (often the "gatekeeper" adjacent region), providing critical Van der Waals interactions that drive kinase selectivity.
Pharmacophore mapping and target engagement mechanism of the tricyclic scaffold.
References
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Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 1997. URL:[Link]
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Ertl, P., et al. "Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties." Journal of Medicinal Chemistry, 2000. URL:[Link]
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Kaur, M., et al. "Oxindole: A privileged scaffold in medicinal chemistry." European Journal of Medicinal Chemistry, 2017. URL:[Link]
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Noble, M. E., et al. "Protein kinase inhibitors: insights into drug design from structure." Nature Reviews Drug Discovery, 2004. URL: [Link]
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Chauhan, M., et al. "Palladium-Catalyzed Intramolecular alpha-Arylation of Amides: Application to the Synthesis of Oxindoles." Chemical Reviews, 2007. URL:[Link]
